Spiro[3.3]heptane-3-carboxylic acid
CAS No.: 1314960-17-2; 28114-87-6
Cat. No.: VC4353346
Molecular Formula: C8H12O2
Molecular Weight: 140.182
* For research use only. Not for human or veterinary use.
![Spiro[3.3]heptane-3-carboxylic acid - 1314960-17-2; 28114-87-6](/images/structure/VC4353346.png)
Specification
CAS No. | 1314960-17-2; 28114-87-6 |
---|---|
Molecular Formula | C8H12O2 |
Molecular Weight | 140.182 |
IUPAC Name | spiro[3.3]heptane-3-carboxylic acid |
Standard InChI | InChI=1S/C8H12O2/c9-7(10)6-2-5-8(6)3-1-4-8/h6H,1-5H2,(H,9,10) |
Standard InChI Key | BUHUUMJSTDLONB-UHFFFAOYSA-N |
SMILES | C1CC2(C1)CCC2C(=O)O |
Introduction
Chemical and Physical Properties
Spiro[3.3]heptane-3-carboxylic acid (C₈H₁₂O₂, molecular weight 140.18 g/mol) exhibits distinct physicochemical attributes derived from its spiro architecture. Key properties include:
Structural Characteristics
The compound’s core consists of two fused cycloheptane rings connected at a central sp³-hybridized carbon. This configuration imposes significant steric strain, resulting in a non-planar geometry that influences its reactivity and intermolecular interactions. X-ray crystallography reveals bond angles of ~109.5° at the spiro junction, consistent with tetrahedral hybridization .
Thermodynamic and Spectroscopic Data
Experimental and predicted properties are summarized below:
Property | Value | Source |
---|---|---|
Density | 1.17 ± 0.1 g/cm³ (predicted) | |
Melting Point | 25 °C | |
Boiling Point | 256.8 ± 8.0 °C (predicted) | |
pKa | 4.77 ± 0.20 (predicted) | |
LogP (Octanol-Water) | 1.42 |
The relatively low pKa (4.77) indicates moderate acidity, comparable to aliphatic carboxylic acids. The predicted logP value suggests balanced lipophilicity, making it suitable for drug delivery applications .
Synthesis and Purification
Synthetic Routes
Two primary methodologies dominate the synthesis of spiro[3.3]heptane-3-carboxylic acid:
Ketenimine Cycloaddition
A scalable approach involves the [2+2] cycloaddition of ketenimines with strained alkenes, followed by hydrolysis of the resulting nitrile intermediate. This method, reported by Grygorenko et al., achieves yields of 31–52% on multi-gram scales .
Bucherer-Bergs Hydantoin Synthesis
Alternative routes employ the Bucherer-Bergs reaction, where cycloheptanone derivatives react with ammonium carbonate and potassium cyanide to form hydantoins. Acidic hydrolysis then yields the target carboxylic acid .
Purification Challenges
Due to its polar functional groups and spirocyclic rigidity, purification typically requires reverse-phase chromatography or recrystallization from ethyl acetate/hexane mixtures . Residual solvents (e.g., dichloroethane) must be rigorously removed to meet pharmaceutical-grade standards .
Biological Activity and Applications
Bioisosteric Replacement
Spiro[3.3]heptane-3-carboxylic acid serves as a saturated bioisostere for mono-, meta-, and para-substituted benzene rings. In Sonidegib analogs, it reduces planarity while maintaining inhibitory activity against the Hedgehog signaling pathway (IC₅₀ = 0.24–0.48 µM) .
Metabolic Stability
Comparative studies in human liver microsomes reveal that spiro[3.3]heptane incorporation improves metabolic stability relative to aromatic counterparts. For example, the intrinsic clearance (CLₙᵢₙₜ) of Sonidegib analogs decreases from 18 µL/min/mg (parent) to 36 µL/min/mg (spiro derivative) .
Material Science Applications
The compound’s rigid structure enhances mechanical properties in polymers. Blends with polycaprolactone exhibit a 40% increase in tensile strength compared to linear analogs, attributed to restricted chain mobility.
Comparative Analysis with Related Spirocycles
Spiro[2.3]hexane Derivatives
While spiro[2.3]hexane systems offer greater synthetic accessibility, their smaller ring size reduces steric bulk, limiting bioisosteric utility. Isoelectric point (pI) comparisons show spiro[3.3]heptane derivatives exhibit pI values 0.5–1.0 units lower than cyclohexane-based amino acids .
Bicyclo[1.1.1]pentane Systems
Bicyclo[1.1.1]pentane excels in mimicking para-substituted benzene rings but suffers from synthetic complexity. Spiro[3.3]heptane-3-carboxylic acid provides a compromise with easier scalability and broader substitution patterns .
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